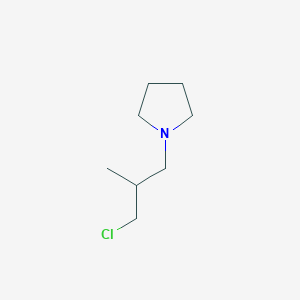

1-(3-Chloro-2-methyl-propyl)-pyrrolidine

Description

1-(3-Chloro-2-methyl-propyl)-pyrrolidine is a pyrrolidine derivative featuring a branched propyl chain substituted with a chlorine atom and a methyl group at the 2- and 3-positions, respectively. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets such as enzymes and receptors . The chloro and methyl substituents on the propyl chain likely influence the compound’s lipophilicity, stability, and binding affinity, making it a candidate for therapeutic applications, particularly in enzyme inhibition .

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

1-(3-chloro-2-methylpropyl)pyrrolidine |

InChI |

InChI=1S/C8H16ClN/c1-8(6-9)7-10-4-2-3-5-10/h8H,2-7H2,1H3 |

InChI Key |

DRZVVYABPNLAOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCCC1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Top1 Inhibition : The chloro-substituted propyl chain in 1-(3-Chloro-2-methyl-propyl)-pyrrolidine contributes to moderate Top1 inhibition (++ activity). However, piperidine analogs (e.g., compound 21) show higher activity (+++), suggesting that the larger ring size and basicity of piperidine enhance enzyme interaction .

- Conversely, aromatic substituents (e.g., phenethyl in prolintane) confer psychoactive properties, highlighting the role of lipophilic groups in crossing the blood-brain barrier .

- Solubility and Stability : Hydrochloride salts (e.g., prolintane HCl) improve water solubility, whereas methyl and chloro groups increase lipophilicity, which could affect bioavailability and metabolic stability .

Physicochemical Properties

- Lipophilicity : The chloro and methyl groups in 1-(3-Chloro-2-methyl-propyl)-pyrrolidine likely enhance lipophilicity compared to polar derivatives like carboxylic acid-containing analogs (e.g., 1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid) .

- Synthetic Accessibility : Chloro-substituted pyrrolidines are typically synthesized via nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃/DMF at 90°C), as seen in compound 23 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.